molecular formula C25H34O4 B1250357 candelalide A

candelalide A

Cat. No. B1250357
M. Wt: 398.5 g/mol
InChI Key: SCHPGLGCBCJZKD-YYHYCTJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candelalide A is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a diterpenoid, an organic heterotricyclic compound, a cyclic ether, a member of 4-pyranones and a ketene acetal.

Scientific Research Applications

Enantioselective Synthesis

Candelalide A has been a subject of interest in the realm of organic synthesis. A study by Watanabe et al. (2005) describes a convergent route for the enantioselective total synthesis of (-)-candelalide A. This synthesis involved combining a trans-decalin portion and a gamma-pyrone moiety, crucial for assembling the entire carbon framework. The research highlights the use of a strategic [2,3]-Wittig rearrangement, which is pivotal for establishing specific stereogenic centers in the molecule (Watanabe et al., 2005).

Blocker of Voltage-Gated Potassium Channel Kv1.3

Candelalides, including candelalide A, have been identified as blockers of the voltage-gated potassium channel Kv1.3. Singh et al. (2001) discovered that candelalides A-C are novel diterpenoid pyrones that can effectively block this channel. The study delves into the structure, stereochemistry, and activity of these compounds against Kv1.3, highlighting their potential as immunosuppressive agents (Singh et al., 2001).

Construction of Decalin Skeleton

The construction of the decalin skeleton, a component of candelalide, has been explored by Li and Yang (2015). Their research presents a method to construct the 9,10-syn-trans-decalin skeleton from (+)-sclareolide, using semipinacol rearrangement as a key step. This approach provides a foundational strategy for synthesizing a variety of biologically active natural products, including candelalide analogs (Li & Yang, 2015).

properties

Product Name

candelalide A

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

3-[[(4aR,6aR,7R,10aR,10bS)-6a,10b-dimethyl-8-methylidene-1,4a,5,6,7,9,10,10a-octahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one

InChI

InChI=1S/C25H34O4/c1-15-8-9-20-24(4,12-10-21-25(20,5)11-7-13-28-21)19(15)14-18-22(26)16(2)17(3)29-23(18)27-6/h7,13,19-21H,1,8-12,14H2,2-6H3/t19-,20-,21-,24-,25+/m1/s1

InChI Key

SCHPGLGCBCJZKD-YYHYCTJNSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC=CO4)C)C)OC)C

Canonical SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC=CO4)C)C)OC)C

synonyms

candelalide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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